molecular formula C17H22N4O4S B5603651 1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one

1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one

Cat. No. B5603651
M. Wt: 378.4 g/mol
InChI Key: PTCMMWXGJVSBGY-UHFFFAOYSA-N
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Description

1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.13617637 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

Compounds with structures related to the target molecule have been synthesized and characterized, revealing important chemical properties. For example, molecules with piperidine and furyl components often exhibit unique conformational characteristics. Balamurugan et al. (2007) and (2006) synthesized molecules where the piperidine ring adopts a chair conformation, indicating stability and potential reactivity patterns useful in drug design and synthesis (Balamurugan et al., 2007) (Balamurugan et al., 2006).

Potential Bioactive Applications

The incorporation of furyl and thienyl groups, as seen in the target compound, has been explored for their bioactive potential. Phuong et al. (2017) highlighted the synthesis of heterocyclic systems with potential bioactivities such as dermatology and anticoagulant applications, showcasing the versatility of these structures in medicinal chemistry (Phuong et al., 2017).

Relevance in Drug Discovery

The structural motifs present in the target compound are also relevant in the context of drug discovery, particularly as ligands for receptor binding. Strekowski et al. (2016) demonstrated the synthesis of compounds with heterobiaryl structures aiming to elucidate structural features affecting binding affinity, relevant for the development of new pharmacological agents (Strekowski et al., 2016).

Synthesis and Characterization

Furthermore, novel synthesis routes and spectral characterization of related compounds, such as N-acyl-piperidin-4-ones, provide foundational knowledge for understanding the chemical behavior and potential applications of complex molecules like the target compound (Selvaraju & Manimekalai, 2017).

Antimicrobial Applications

Compounds with furyl and thienyl moieties have been evaluated for antimicrobial efficacy, indicating potential applications in addressing bacterial and fungal infections. Kaushik et al. (2017) synthesized triazoles with these moieties, demonstrating moderate to good antimicrobial activity, suggesting the target compound's structure could be explored in similar contexts (Kaushik et al., 2017).

properties

IUPAC Name

1-[2-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c22-16-5-1-2-8-20(16)9-6-15-18-17(14-4-3-10-25-14)19-21(15)13-7-11-26(23,24)12-13/h3-4,10,13H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCMMWXGJVSBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC2=NC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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